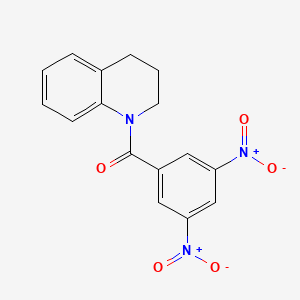

1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-(3,5-dinitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5/c20-16(17-7-3-5-11-4-1-2-6-15(11)17)12-8-13(18(21)22)10-14(9-12)19(23)24/h1-2,4,6,8-10H,3,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYYJNJLXKLMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the acylation of 1,2,3,4-tetrahydroquinoline with 3,5-dinitrobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro groups can be reduced to amines under suitable conditions, such as using hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.

Reduction: The major products are typically the corresponding amines.

Substitution: The products depend on the nucleophile used, resulting in various substituted quinoline derivatives.

Scientific Research Applications

1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in electron transfer reactions, while the quinoline ring can intercalate with DNA or interact with proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Tetrahydroquinoline Derivatives

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected THQ Derivatives

Key Observations :

Pharmacological and Physicochemical Properties

Table 2: Comparative Bioactivity and Physicochemical Data

Key Insights :

- The 3,5-dinitrobenzoyl substitution likely reduces aqueous solubility compared to hydroxylated or acetylated derivatives, impacting bioavailability.

- Nitro groups are associated with genotoxicity risks in some contexts, necessitating rigorous safety evaluations for pharmaceutical applications .

Crystallographic and Conformational Analysis

Crystal structures of sulfonylated THQ derivatives (e.g., 1-benzylsulfonyl-THQ) reveal that substituents influence ring conformations and intermolecular interactions:

- The THQ core adopts a half-chair conformation in sulfonyl derivatives, with bond angles at the nitrogen atom varying based on substituent size (354.61° for benzylsulfonyl vs. 350.2° for methanesulfonyl) .

- The 3,5-dinitrobenzoyl group may induce greater planarity in the THQ ring, altering packing efficiency and melting points compared to bulkier substituents.

Biological Activity

1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline is an organic compound notable for its unique structure combining a quinoline ring with a 3,5-dinitrobenzoyl group. This structural configuration endows the compound with distinct biological activities that have been the subject of various research studies.

Chemical Structure and Synthesis

The molecular formula of this compound is with a CAS number of 301674-76-0. The synthesis typically involves acylation of 1,2,3,4-tetrahydroquinoline using 3,5-dinitrobenzoyl chloride in the presence of a base like pyridine .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro groups can participate in electron transfer reactions, while the quinoline ring may intercalate with DNA or interact with proteins. This interaction can modulate enzyme activities and influence cell signaling pathways .

Anticancer Activity

Research has shown that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, a study screening various tetrahydroquinoline compounds demonstrated that certain derivatives could inhibit cancer cell proliferation effectively. The lead compound in this context showed IC50 values of approximately:

| Cell Line | IC50 (μM) |

|---|---|

| H460 Lung Carcinoma | 4.9 ± 0.7 |

| A-431 Skin Carcinoma | 2.0 ± 0.9 |

| HT-29 Colon Adenocarcinoma | 4.4 ± 1.3 |

| DU145 Prostate Carcinoma | 12.0 ± 1.6 |

| MCF7 Breast Adenocarcinoma | 14.6 ± 3.9 |

These findings indicate that the compound exhibits potent activity against various cancer cell lines, particularly in skin and lung carcinomas .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. The presence of the dinitro group enhances its ability to interact with enzymes involved in critical metabolic pathways. For example, it may inhibit cyclooxygenase (COX) enzymes which are crucial in inflammation processes .

Case Studies

A notable case study involved testing the biological activity of related tetrahydroquinoline derivatives against multiple cancer cell lines. The study revealed that modifications at specific positions on the quinoline structure significantly affected the antiproliferative effects observed:

- Compound Variants : Different substituents on the phenyl ring led to variations in activity levels.

- Structure-Activity Relationship (SAR) : The presence of an unsubstituted phenyl group at position 4 was associated with enhanced activity compared to other substitutions.

These insights underline the importance of structural modifications in enhancing the biological efficacy of tetrahydroquinoline derivatives .

Comparative Analysis

To better understand the uniqueness of this compound relative to similar compounds, a comparison table is provided below:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Tetrahydroquinoline derivative | Anticancer activity |

| 3,5-Dinitrobenzoic acid | Dinitrobenzoic acid | Limited biological activity |

| 1,2,3,4-Tetrahydroquinoline | Parent structure | Baseline for comparison |

This comparison highlights how the incorporation of the dinitrobenzoyl group significantly enhances the biological activity compared to other related compounds.

Q & A

Basic: What are the common synthetic routes for preparing 1-(3,5-dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline derivatives in academic research?

Methodological Answer:

The synthesis typically involves functionalizing the tetrahydroquinoline core via acylation or alkylation. A key approach involves reacting 1,2,3,4-tetrahydroquinoline with 3,5-dinitrobenzoyl chloride under basic conditions (e.g., using triethylamine or pyridine as a proton scavenger). Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like over-acylation or decomposition of the nitro groups. For bifunctional derivatives, sequential protection/deprotection strategies may be required to ensure regioselectivity .

Basic: How do researchers characterize the structural purity of newly synthesized 1-(3,5-dinitrobenzoyl)tetrahydroquinoline compounds?

Methodological Answer:

Structural characterization relies on a combination of ¹H/¹³C NMR (to confirm substitution patterns and aromatic proton environments) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline derivatives, X-ray crystallography can resolve stereochemical ambiguities. Purity is assessed via HPLC (≥95% peak area) and melting point analysis . Contaminants such as unreacted starting materials or regioisomers are identified using TLC with dual solvent systems (e.g., hexane/ethyl acetate gradients) .

Advanced: What challenges exist in achieving regioselective substitution patterns during the synthesis of bifunctional 1,2,3,4-tetrahydroquinoline derivatives?

Methodological Answer:

Regioselectivity is complicated by competing nucleophilic sites (e.g., the N1 position vs. aromatic C–H bonds). To address this, directing groups (e.g., nitro or methoxy substituents) can be introduced to steer electrophilic aromatic substitution. For example, the 3,5-dinitrobenzoyl group’s electron-withdrawing nature deactivates the aromatic ring, favoring substitution at the para position relative to existing nitro groups. Kinetic vs. thermodynamic control must also be evaluated—higher temperatures often favor thermodynamically stable regioisomers, while low temperatures favor kinetic products .

Advanced: How can researchers address conflicting data in reaction mechanisms observed during intramolecular cyclization of tetrahydroquinoline precursors?

Methodological Answer:

Mechanistic contradictions (e.g., competing [5- vs. 6-membered ring formation]) are resolved using isotopic labeling (e.g., deuterated intermediates) and computational modeling (DFT studies to compare activation energies). For example, in cyclization reactions involving epichlorohydrin-derived intermediates, steric effects from substituents on the aromatic ring can shift the pathway toward 6-membered rings. In situ monitoring (via IR or Raman spectroscopy) helps identify transient intermediates, while control experiments (e.g., varying solvent polarity) validate proposed mechanisms .

Advanced: What methodological considerations are critical when designing catalytic hydrogenation protocols for reducing dihydroisoquinoline intermediates to tetrahydroquinoline derivatives?

Methodological Answer:

Catalytic hydrogenation requires careful optimization of:

- Catalyst selection : Pd/C or PtO₂ for selective reduction of C=N bonds without over-reducing nitro groups.

- Solvent effects : Polar aprotic solvents (e.g., ethanol or ethyl acetate) improve hydrogen solubility and prevent catalyst poisoning.

- Pressure and temperature : Mild conditions (1–3 atm H₂, 25–50°C) prevent side reactions like dehalogenation or ring-opening.

- Protecting groups : Acid-labile groups (e.g., tert-butoxycarbonyl, Boc) must be avoided if acidic conditions are used post-hydrogenation. For example, hydrogenolysis of Cbz-protected intermediates under Pd/C can lead to premature deprotection unless rigorously controlled .

Advanced: How do steric and electronic effects influence the biological activity of 1-(3,5-dinitrobenzoyl)tetrahydroquinoline derivatives?

Methodological Answer:

The 3,5-dinitrobenzoyl moiety’s strong electron-withdrawing nature enhances π-π stacking with aromatic residues in enzyme active sites, improving binding affinity. Steric bulk at the tetrahydroquinoline N1 position (e.g., methyl or benzyl groups) can modulate selectivity by preventing off-target interactions. Structure-activity relationship (SAR) studies using analogs with varied substituents (e.g., replacing nitro with methoxy or halogens) reveal that nitro groups at both the 3- and 5-positions are essential for antimicrobial or antiparasitic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.